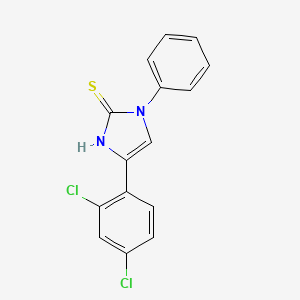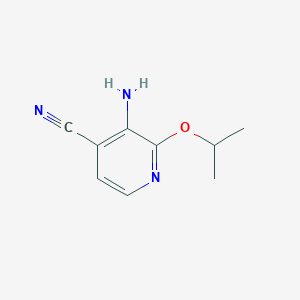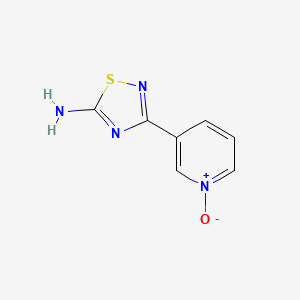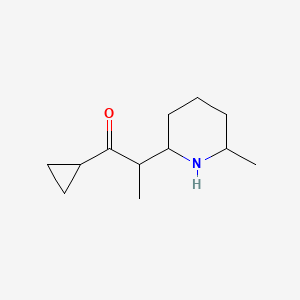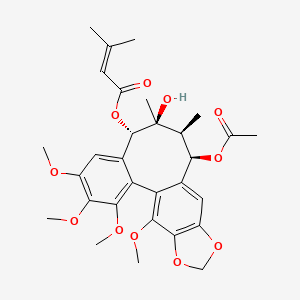
Kadsurarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kadsurarin is a lignan compound isolated from the plant Kadsura japonica Dunal. It belongs to the family Schisandraceae, which is predominantly found in eastern and southeastern Asia. This compound is known for its unique chemical structure and various biological activities, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kadsurarin can be synthesized through several chemical reactions involving the precursor compounds found in Kadsura japonica. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the formation of the lignan structure. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the stems and roots of Kadsura japonica. The extraction process includes the use of solvents such as ethanol or methanol to isolate the lignans. The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Kadsurarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Kadsurarin is used as a model compound to study lignan synthesis and reactivity.
Biology: It has been shown to exhibit significant biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Medicine: this compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, inflammation, and viral infections.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
Kadsurarin exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular proteins and enzymes, modulating their activity and leading to the observed biological effects. For example, this compound’s antitumor activity is believed to be mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Kadsurarin is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:
Schisantherin R and S: These are also lignans isolated from Kadsura species with similar biological activities.
Kadsuralignan I and J: These compounds share structural similarities with this compound and exhibit comparable biological effects.
Binankadsurin A: Another lignan from Kadsura species with distinct chemical properties.
This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C30H36O11 |
|---|---|
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
[(8S,9S,10S,11R)-11-acetyloxy-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C30H36O11/c1-14(2)10-21(32)41-29-18-12-19(34-6)25(35-7)27(36-8)23(18)22-17(11-20-26(28(22)37-9)39-13-38-20)24(40-16(4)31)15(3)30(29,5)33/h10-12,15,24,29,33H,13H2,1-9H3/t15-,24+,29-,30-/m0/s1 |
InChI-Schlüssel |
LLZIQYJPEKKXRF-CVJGVCILSA-N |
Isomerische SMILES |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C=C(C)C)OC)OC)OC)OC)OCO3)OC(=O)C |
Kanonische SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C=C(C)C)OC)OC)OC)OC)OCO3)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


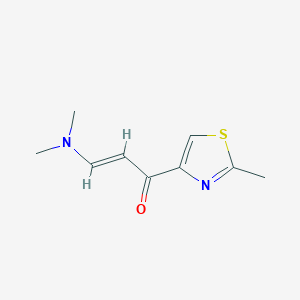
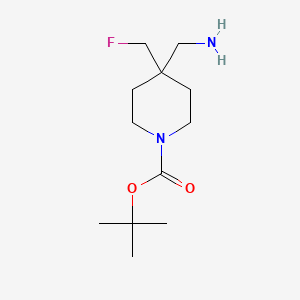
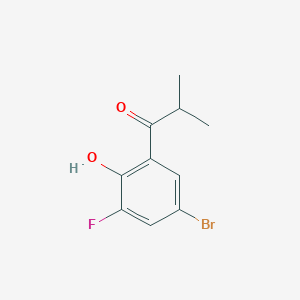
![1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B13060842.png)
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060846.png)
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)

![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)

![4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13060865.png)
